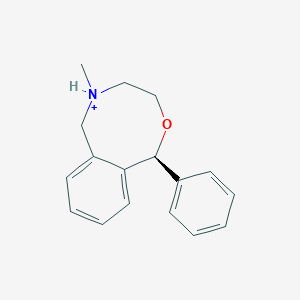
(R)-nefopam(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-nefopam(1+) is an organic cation resulting from the protonation of the tertiary amino group of (R)-nefopam. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-nefopam. It is an enantiomer of a (S)-nefopam(1+).
Applications De Recherche Scientifique
Analgesic Mechanisms
Nefopam hydrochloride, known for its analgesic properties distinct from opioids or anti-inflammatory drugs, exhibits a significant reduction in nociceptive responses. Studies have shown its powerful depression of the nociceptive flexion reflex in humans, suggesting central (spinal and/or supraspinal) mechanisms for its analgesic action, though peripheral mechanisms are not excluded (Guirimand et al., 1999).
Thermoregulatory Effects
Research has demonstrated nefopam's selective reduction of the shivering threshold in humans without significantly altering the thresholds for sweating or vasoconstriction. This unique pharmacologic modulation, distinct from other centrally acting drugs, is of clinical and physiological interest (Alfonsi et al., 2004).
Opioidergic and Noradrenergic Mechanisms
The involvement of opioidergic and noradrenergic mechanisms in nefopam's antinociception has been suggested by studies showing its interaction with opioid receptors and alpha2-adrenoceptors. This indicates a multifaceted mechanism underlying its analgesic effect (Gray et al., 1999).
Interaction with Nitric Oxide
Nefopam's interactions with nitric oxide (NO) in various systems have been studied, suggesting that its modulation of NO activity might contribute to certain side effects, although it does not play a major role in its antinociceptive activity (Pallapies et al., 1994).
Histamine System Role
Investigations into the role of the histamine system in nefopam analgesia have shown that nefopam possesses moderate affinity for histamine H1 and H2 receptors, but its analgesic activity is not mediated by these receptors. The involvement of histamine H3 receptors in nefopam-induced antinociception has been slightly indicated in mouse pain tests (Girard et al., 2004).
Cyclodextrin Inclusion Complexes
Research on the inclusion complexes of nefopam with various β-cyclodextrins (βCDs) has shown increased solubility of nefopam and the potential for easy separation of its R and S enantiomers, providing insights into its pharmaceutical applications (Brun et al., 2006).
Modulation of Voltage Sensitive Sodium Channels
Studies have indicated nefopam's potential to modulate voltage-sensitive sodium channels (VSSC), suggesting its relevance in treating neurodegenerative disorders involving excessive glutamate release and neurotransmission (Fernández-Sánchez et al., 2001).
Postoperative Pain Management
A systematic review highlighted nefopam's efficacy in reducing postoperative pain and morphine consumption, though its dose responsiveness and adverse effect profile require further clarification (Evans et al., 2008).
Propriétés
Nom du produit |
(R)-nefopam(1+) |
|---|---|
Formule moléculaire |
C17H20NO+ |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
(1S)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m0/s1 |
Clé InChI |
RGPDEAGGEXEMMM-KRWDZBQOSA-O |
SMILES isomérique |
C[NH+]1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES |
C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES canonique |
C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



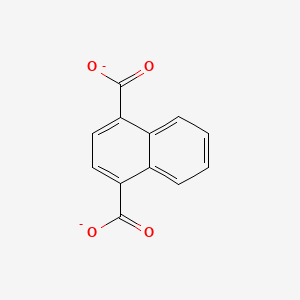
![3-[7-(3,4-dimethoxyphenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1236621.png)
![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)
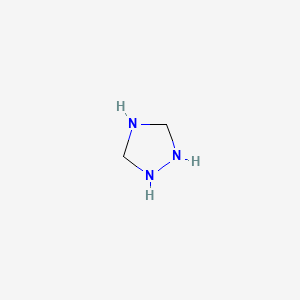
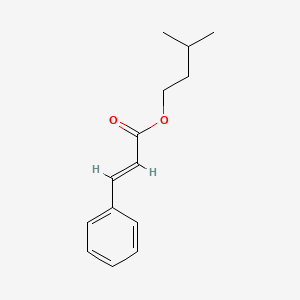

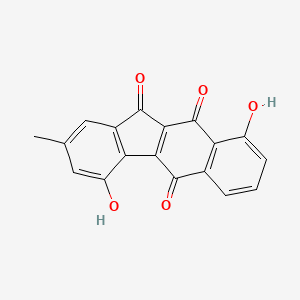
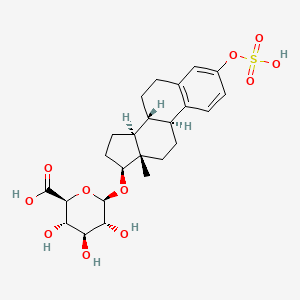
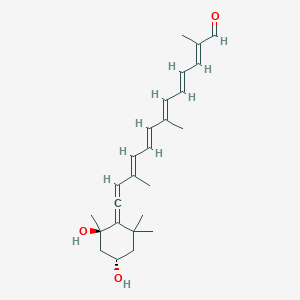
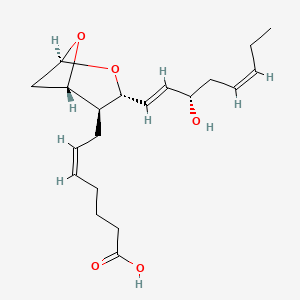
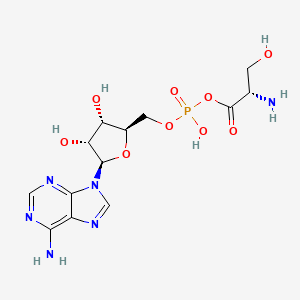
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)